1,3,3-Tribromoheptan-2-one

Description

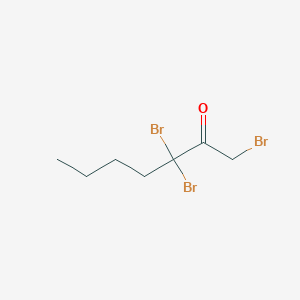

1,3,3-Tribromoheptan-2-one is a halogenated ketone with the molecular formula C₇H₁₀Br₃O. It features a seven-carbon chain (heptan-2-one backbone) substituted with bromine atoms at positions 1 and 3 (two bromines at position 3). This compound belongs to the class of organic oxygen compounds and is categorized under carbonyl compounds due to its ketone functional group . Its structure confers unique reactivity, particularly in electrophilic substitution and nucleophilic addition reactions, driven by the electron-withdrawing effects of bromine substituents.

Properties

CAS No. |

54899-96-6 |

|---|---|

Molecular Formula |

C7H11Br3O |

Molecular Weight |

350.87 g/mol |

IUPAC Name |

1,3,3-tribromoheptan-2-one |

InChI |

InChI=1S/C7H11Br3O/c1-2-3-4-7(9,10)6(11)5-8/h2-5H2,1H3 |

InChI Key |

OVWMQEIGPZGSQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)CBr)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Tribromoheptan-2-one can be synthesized through the bromination of heptan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the heptan-2-one molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Tribromoheptan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Derivatives with different functional groups replacing the bromine atoms.

Reduction: Alcohols or other reduced forms of the compound.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1,3,3-Tribromoheptan-2-one has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,3-tribromoheptan-2-one involves its interaction with molecular targets through its bromine atoms and ketone group. The bromine atoms can participate in halogen bonding, while the ketone group can form hydrogen bonds or undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analogues

Halogenated Ketones

1,1,3-Trichloroheptan-2-one (hypothetical analogue):

Substituting bromine with chlorine reduces molecular weight and polarizability. Chlorinated derivatives generally exhibit lower boiling points and reduced reactivity in nucleophilic substitutions compared to brominated counterparts due to weaker C–Cl bond polarization .3-(Hydroxymethyl)heptan-2-one (CAS: 65405-68-7):

Replacing bromine with a hydroxymethyl group (-CH₂OH) at position 3 significantly alters solubility and reactivity. The hydroxyl group enhances hydrophilicity, making this compound more soluble in polar solvents compared to the hydrophobic 1,3,3-Tribromoheptan-2-one. Additionally, the absence of halogens reduces electrophilicity at the carbonyl carbon .

Bicyclic and Trimethyl Derivatives

- 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one (CAS: 7787-20-4): This bicyclic ketone features a rigid norbornane-like framework. The steric hindrance from the bicyclic structure reduces accessibility to the carbonyl group, limiting reactivity in bulkier nucleophilic reactions compared to the linear this compound .

3,5,5-Trimethylcyclohexan-1-one :

A cyclic ketone with methyl substituents. The electron-donating methyl groups stabilize the carbonyl via hyperconjugation, contrasting with the electron-withdrawing bromines in this compound, which activate the ketone for reactions like aldol condensations .

Physicochemical Properties (Theoretical Comparison)

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₇H₁₀Br₃O | 378.87 | Br at C1, C3(×2) | High density, low solubility in water |

| 3-(Hydroxymethyl)heptan-2-one | C₈H₁₄O₂ | 142.20 | -CH₂OH at C3 | Hydrophilic, higher boiling point |

| 1,1,3-Trichloroheptan-2-one | C₇H₁₀Cl₃O | 225.51 | Cl at C1, C3(×2) | Volatile, reactive in SN2 mechanisms |

| 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one | C₁₀H₁₄O | 150.22 | Methyl groups at C1, C3(×2) | Rigid structure, low conformational flexibility |

Discrepancies in Nomenclature

The compound 1,1,3-tribromoheptan-2-one (listed in ) may represent a positional isomer or a typographical error. The correct This compound has bromines at positions 1 and 3 (two at C3), which aligns with IUPAC numbering for maximal substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.